![molecular formula C21H16F3N3O4 B2905459 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396680-88-8](/img/structure/B2905459.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16F3N3O4 and its molecular weight is 431.371. The purity is usually 95%.
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Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The core structure includes a dihydrobenzo[b][1,4]dioxin moiety linked to an oxadiazole and an azetidine ring. This unique combination may influence its interaction with biological targets.
Molecular Formula
- C : 20
- H : 18
- N : 4
- O : 3
- F : 3
Antidepressant-like Effects
A study investigating related compounds in the 2,3-dihydrobenzo[b][1,4]dioxin series demonstrated significant binding affinities at the 5-HT1A receptor and serotonin transporter. These compounds exhibited marked antidepressant-like effects in preclinical models such as the tail suspension and forced swim tests in mice. For instance, one derivative showed a binding affinity of Ki=96nM at the 5-HT1A receptor and Ki=9.8nM at the serotonin transporter .
Tubulin Inhibition
Research has indicated that certain derivatives of this compound class have the ability to inhibit tubulin polymerization. This property is crucial for their potential use as anticancer agents. Compounds were shown to bind effectively to the colchicine site on tubulin, demonstrating promising anti-proliferative activity against various cancer cell lines .
Case Studies and Experimental Findings
The biological activities of the compound can be attributed to its interaction with specific receptors and proteins involved in neurotransmission and cell division:
- Serotonin Receptor Modulation : The compound's ability to bind to the 5-HT1A receptor suggests it may modulate serotonin levels, contributing to antidepressant effects.
- Tubulin Interaction : By inhibiting tubulin polymerization, these compounds may disrupt mitotic processes in cancer cells, leading to cell death.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O4/c22-21(23,24)14-5-3-4-12(8-14)18-25-19(31-26-18)13-9-27(10-13)20(28)17-11-29-15-6-1-2-7-16(15)30-17/h1-8,13,17H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIYRCBSMLWLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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